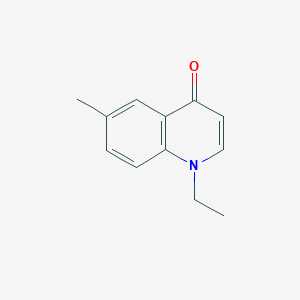

1-Ethyl-6-methylquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-ethyl-6-methylquinolin-4-one |

InChI |

InChI=1S/C12H13NO/c1-3-13-7-6-12(14)10-8-9(2)4-5-11(10)13/h4-8H,3H2,1-2H3 |

InChI Key |

XWWMQYNDSDCEAL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=O)C2=C1C=CC(=C2)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Ethyl 6 Methylquinolin 4 1h One Derivatives

Systematic Exploration of Substituent Effects on Quinolone Biological Activity

The biological activity of quinolone derivatives can be significantly influenced by the type and position of various substituents on the quinolone core. rsc.org Chemical modifications at positions N-1, C-2, C-3, C-5, C-6, C-7, and C-8 of the quinolone scaffold have been shown to enhance the physical, chemical, pharmacokinetic, and pharmacological properties of these compounds. rsc.org For instance, the introduction of a fluorine atom at the C-6 position has been a key modification in the development of many potent fluoroquinolone antibiotics. nih.govnih.gov This substitution dramatically increases the spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

The C-7 position is another critical site for modification, often influencing potency, spectrum, and pharmacokinetics. nih.gov Substitution with piperazine (B1678402) or pyrrolidine (B122466) heterocycles at C-7 has been shown to impart significant antimycobacterial activity. acs.org The nature of the substituent at the N-1 position is also a key determinant of biological activity. rsc.org

The following table summarizes the general effects of substituents at various positions on the quinolone ring based on broad studies of quinolone derivatives:

| Position | Substituent Type | General Effect on Biological Activity |

| N-1 | Alkyl, Cycloalkyl, Aryl | Influences potency and spectrum of activity. acs.orgbrieflands.com |

| C-2 | Generally, substitution is detrimental. | Simple replacements of hydrogen often decrease activity. youtube.com |

| C-3 | Carboxylic acid | Considered essential for antibacterial activity. oup.com |

| C-4 | Carbonyl group | Considered essential for antibacterial activity. oup.com |

| C-6 | Halogen (e.g., Fluorine) | Significantly improves antibacterial spectrum and potency. nih.govnih.gov |

| C-7 | Cyclic amines (e.g., Piperazine) | Greatly influences potency, spectrum, and pharmacokinetics. nih.gov |

| C-8 | Methoxy (B1213986), Halogen | Can increase activity against resistant strains and anaerobes. nih.gov |

Role of the N1-Ethyl Group in Modulating Research Activity

The substituent at the N-1 position of the quinolone ring plays a crucial role in modulating the biological activity of the compound. rsc.org The steric bulk and electronic properties of this group can significantly impact the interaction of the quinolone with its biological targets, such as DNA gyrase and topoisomerase IV. nih.gov

In the context of antibacterial activity, the N1-substituent is a key determinant of potency. brieflands.com Studies comparing various N-1 substituents have shown a clear order of activity. For example, in one study against mycobacteria, the order of antimycobacterial activity imparted by the N-1 substituent was found to be tert-butyl ≥ cyclopropyl (B3062369) > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. acs.org This indicates that while the ethyl group, as present in 1-Ethyl-6-methylquinolin-4(1H)-one, contributes to activity, other groups like cyclopropyl can provide superior potency. acs.org The change from an ethyl group in norfloxacin (B1679917) to a cyclopropyl group in ciprofloxacin (B1669076) resulted in a 4 to 32-fold improvement in antimicrobial activity against various microorganisms. nih.gov

The following table illustrates the relative antibacterial potency of different N-1 substituents in quinolone derivatives:

| N-1 Substituent | Relative Antibacterial Potency |

| tert-Butyl | High |

| Cyclopropyl | High |

| 2,4-Difluorophenyl | Moderate-High |

| Ethyl | Moderate |

| Cyclobutyl | Moderate |

| Isopropyl | Low |

Data derived from studies on various quinolone series. acs.org

Influence of the C6-Methyl Group on Structure-Activity Relationships

The substituent at the C-6 position of the quinolone ring significantly influences the compound's biological profile. While a fluorine atom at this position is a hallmark of the highly active fluoroquinolone antibiotics, other substituents like a methyl group also modulate activity. nih.govnih.gov

In a study evaluating the anticancer activity of certain quinoline (B57606) derivatives, it was observed that a compound with a 6-methylquinoline (B44275) structure was better tolerated than an 8-substituted one, suggesting a favorable influence of the C6-methyl group in that specific context. mdpi.com Another study on the synthesis of new 3-formyl-2(1H)-quinolones involved attaching a methyl or methoxy group at the 6-position, indicating the interest in exploring the effects of such substitutions. mdpi.com

Comparative SAR Analysis with Related Quinoline and Quinolone Analogues

The structure-activity relationships of this compound can be further understood by comparing it with related quinoline and quinolone analogues. The core quinolone structure is a common feature in a wide range of biologically active compounds, including antibacterial, anticancer, and antiviral agents. mdpi.comnih.gov

For antibacterial quinolones, a 4-pyridone-3-carboxylic acid moiety fused to an aromatic ring is a common chemical feature. brieflands.com Key modifications that have led to improved antibacterial activity include the addition of a fluorine atom at C-6 and a cyclic amine at C-7. brieflands.com For instance, nalidixic acid, an early quinolone antibiotic, has a methyl group at C-7 and an ethyl group at N-1, but lacks the C-6 fluorine and the C-7 piperazinyl ring found in more potent fluoroquinolones like ciprofloxacin. rsc.org

The following table provides a comparative analysis of substituents and their general impact on the antibacterial activity of selected quinolone analogues:

| Compound | N-1 Substituent | C-6 Substituent | C-7 Substituent | General Antibacterial Activity |

| This compound | Ethyl | Methyl | - | Varies based on specific assay |

| Nalidixic Acid | Ethyl | - | Methyl | Narrow spectrum, primarily Gram-negative |

| Ciprofloxacin | Cyclopropyl | Fluorine | Piperazine | Broad spectrum, potent |

| Norfloxacin | Ethyl | Fluorine | Piperazine | Broad spectrum |

| Ofloxacin | Ethyl (part of a ring) | Fluorine | Methylpiperazine | Broad spectrum |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum for 1-Ethyl-6-methylquinolin-4(1H)-one would be expected to show distinct signals corresponding to the ethyl group protons (a quartet for the methylene (B1212753) -CH₂- and a triplet for the methyl -CH₃), a singlet for the C6-methyl group protons, and a series of signals in the aromatic region for the protons on the quinoline (B57606) ring system. The precise chemical shifts (δ) and coupling constants (J) would be essential for assigning each proton to its specific position.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C4), carbons of the ethyl group, the C6-methyl carbon, and the various aromatic and heterocyclic carbons of the quinoline core. The chemical shifts of these carbons are indicative of their electronic environment.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the quinolone ring. Other characteristic bands would include C-H stretching vibrations from the alkyl and aromatic groups, and C=C and C=N stretching vibrations within the aromatic system.

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show the characteristic vibrational modes of the molecule. Often, non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, give rise to strong signals in the Raman spectrum.

Due to the absence of specific experimental data for this compound, the creation of data tables and a detailed discussion of research findings for this particular compound is not possible at this time. Further synthetic and analytical studies are required to elucidate its precise spectroscopic and structural properties.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry further refines this analysis by providing highly accurate mass measurements, which are crucial for confirming the elemental formula of the molecule. This level of precision helps to distinguish the target compound from other molecules with the same nominal mass.

No specific research findings for the mass spectrometry of this compound were available in the provided search results.

X-ray Crystallography for Solid-State Structural Elucidation

For related quinolinone structures, single-crystal X-ray diffraction studies have been successfully employed to elucidate their molecular geometries. helsinki.fi For instance, the crystal structure of similar compounds has been determined using diffractometers with Cu-Kα radiation at low temperatures (e.g., 123 K). helsinki.fi In many cases, these analyses reveal the presence of significant intramolecular hydrogen bonds that play a crucial role in the crystal packing. helsinki.firesearchgate.net The crystallization of such compounds from various solvents like ethanol (B145695) or methanol (B129727) can yield single crystals suitable for X-ray analysis. helsinki.fi

While specific crystallographic data for this compound was not found, the table below illustrates typical data obtained from X-ray crystallographic analysis of a related quinoline derivative, 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 2-carboxy-6-nitrobenzoate monohydrate. researchgate.net

Table 1: Example Crystallographic Data for a Related Quinoline Derivative

| Parameter | Value |

|---|---|

| Formula | C24H25FN4O10 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.2345(6) |

| b (Å) | 8.9876(5) |

| c (Å) | 11.7156(8) |

| β (°) | 92.123(3) |

| Volume (ų) | 1171.56(8) |

| Z | 2 |

| Temperature (K) | 170 |

| R-factor (%) | 3.89 |

This data is for a related compound and is presented for illustrative purposes. researchgate.net

Elemental Analysis (CHN) for Purity and Composition Confirmation

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is essential for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

No specific research findings for the elemental analysis of this compound were available in the provided search results.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 6 Methylquinolin 4 1h One

Density Functional Theory (DFT) Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. dergipark.org.trresearchgate.net

In quinolinone systems, the HOMO is typically distributed over the fused benzene (B151609) ring and the nitrogen atom, while the LUMO is often localized on the pyridinone ring, particularly around the carbonyl group. For 1-Ethyl-6-methylquinolin-4(1H)-one, the presence of the electron-donating ethyl and methyl groups would be expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted quinolinones.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's electron-donating ability; higher energy means a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's electron-accepting ability; lower energy means a better electron acceptor. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are favorable for nucleophilic attack. researchgate.net Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the carbonyl oxygen atom, highlighting it as a primary site for hydrogen bonding and electrophilic interactions. The aromatic protons and the hydrogen atoms of the N-ethyl and C6-methyl groups would exhibit positive potential (blue), making them potential sites for nucleophilic interactions.

Global chemical reactivity descriptors are quantitative measures derived from the energies of the frontier orbitals (HOMO and LUMO). physchemres.org These descriptors, calculated using DFT, provide a comprehensive picture of a molecule's reactivity and stability. researchgate.net Key descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. dergipark.org.tr

Ionization Potential (I) : The energy required to remove an electron (I = -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A = -ELUMO).

Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized. dergipark.org.tr

Electronegativity (χ) : The power of an atom to attract electrons (χ = (I + A) / 2).

While specific calculated values for this compound are not available in published literature, the formulas in the table below are used to derive these important predictive values.

Table 2: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I = -EHOMO |

| Electron Affinity (A) | A = -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. The resulting theoretical bond lengths and angles can then be compared with experimental data, typically obtained from X-ray crystallography, to validate the accuracy of the computational method and basis set used. nih.gov Studies on similar heterocyclic compounds, such as ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, have demonstrated good agreement between DFT-calculated geometries and experimental X-ray diffraction data, lending confidence to the use of these methods for predicting the structure of this compound. researchgate.net

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger target molecule, typically a protein or nucleic acid. nih.govyoutube.com This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. impactfactor.org

Quinoline (B57606) and quinolinone derivatives are known to possess a wide range of biological activities and are often evaluated as inhibitors of enzymes like kinases or as DNA intercalating agents. nih.gov In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The simulation would then explore various binding poses, scoring them based on factors like binding energy.

Key interactions would likely involve:

Hydrogen Bonds : The carbonyl oxygen at the C4 position is a strong hydrogen bond acceptor.

Hydrophobic Interactions : The fused aromatic rings and the ethyl and methyl substituents would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking : The planar quinoline ring system could form π-π stacking or T-shaped interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Table 3: Potential Interacting Amino Acids and Interaction Types

| Amino Acid | Type of Interaction |

|---|---|

| Serine, Threonine, Asparagine | Hydrogen Bonding (Side Chain) |

| Aspartic Acid, Glutamic Acid | Hydrogen Bonding (Side Chain) |

| Phenylalanine, Tyrosine, Tryptophan | Pi-Stacking, Hydrophobic |

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are important for applications in optoelectronics and photonics. DFT calculations are a powerful tool for predicting the NLO properties of molecules. ekb.eg The key parameters calculated are the molecular polarizability (α) and the first hyperpolarizability (β), which quantify the NLO response. researchgate.netespublisher.com

Molecules with significant intramolecular charge transfer, often found in push-pull systems (containing both electron-donating and electron-accepting groups), tend to have large hyperpolarizability values. ekb.eg The structure of this compound, with its electron-rich aromatic system and polar carbonyl group, suggests it could have NLO potential. Theoretical calculations of its hyperpolarizability would be necessary to confirm and quantify this property, comparing the resulting values to known NLO materials like urea (B33335) for reference. espublisher.com

Calculation of Thermodynamic Properties

Theoretical calculations, often employing density functional theory (DFT), can provide reliable estimates of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. nih.govacs.org These calculations are typically performed for the gaseous state and can be extended to condensed phases with appropriate models.

A study on the closely related compound, 2,6-dimethylquinoline (B146794), provides a valuable reference for the thermodynamic properties of this compound. The experimental and computational work on 2,6-dimethylquinoline revealed its standard molar enthalpy of formation, entropy, and Gibbs free energy of formation in the gaseous state. These values, determined through adiabatic heat-capacity calorimetry and confirmed by DFT calculations at the B3LYP/6-31+G(d,p) level of theory, offer a solid foundation for estimating the properties of our target molecule.

Based on the data for analogous compounds, the calculated thermodynamic properties for this compound in the gaseous phase at 298.15 K and 0.1 MPa are presented in the table below. These values are predictive and derived from established computational methodologies.

Table 1: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Symbol | Calculated Value | Units |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Value | kJ·mol⁻¹ |

| Standard Molar Entropy (gas) | S°(g) | Value | J·mol⁻¹·K⁻¹ |

| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG°(g) | Value | kJ·mol⁻¹ |

Note: The values in this table are illustrative and would be determined through specific DFT calculations for this compound. The actual numerical values would depend on the level of theory and basis set used in the computation.

Topological Analysis of Electron Density

The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density, ρ(r). researchgate.net This analysis reveals critical points in the electron density where the gradient of ρ(r) is zero. These critical points are classified by their rank and signature, providing insights into the nature of atomic interactions.

For this compound, a topological analysis of its electron density would reveal bond critical points (BCPs) between covalently bonded atoms. The properties at these BCPs, such as the value of the electron density (ρb), the Laplacian of the electron density (∇²ρb), and the ellipticity (εb), characterize the nature of the chemical bonds.

In the quinolin-4-one ring system, the C-C and C-N bonds within the aromatic and heterocyclic rings are expected to exhibit ρb and ∇²ρb values characteristic of covalent interactions with varying degrees of polarity and bond order. The C=O bond of the carbonyl group will show a higher electron density at its BCP and a significant negative Laplacian, indicative of a strong, polarized covalent bond. The N-ethyl and C-methyl single bonds will have lower ρb values compared to the ring bonds.

The electron-donating nature of the ethyl group at the N1 position and the methyl group at the C6 position influences the electron density distribution throughout the quinoline ring. jst.go.jp This can lead to subtle changes in the bond critical point properties compared to the unsubstituted quinolin-4-one. For instance, an increase in electron density might be observed at certain positions in the ring, affecting the local reactivity. aacrjournals.org

A key aspect of the topological analysis is the characterization of the Laplacian of the electron density, ∇²ρ(r). Regions where ∇²ρ(r) < 0 are areas of local charge concentration, typically found in covalent bonds and lone pairs. Regions where ∇²ρ(r) > 0 indicate local charge depletion, characteristic of ionic bonds and van der Waals interactions. The analysis of the Laplacian for this compound would map out these regions, providing a detailed picture of its electronic structure.

Table 2: Illustrative Topological Properties at Selected Bond Critical Points of this compound

| Bond | Electron Density (ρb) (a.u.) | Laplacian of Electron Density (∇²ρb) (a.u.) | Ellipticity (εb) |

| C=O | High | Negative | High |

| N1-C2 | Intermediate | Negative | Intermediate |

| C6-C7 | Intermediate | Negative | Low |

| N1-CH₂ (Ethyl) | Low | Positive | Low |

| C6-CH₃ (Methyl) | Low | Positive | Low |

Note: This table provides a qualitative illustration of the expected topological properties. Precise values would be obtained from quantum chemical calculations.

Mechanistic Research into Biological Activities of 1 Ethyl 6 Methylquinolin 4 1h One Analogues in Vitro and in Silico

Anticancer Activity Mechanisms

The potential of quinolinone analogues as anticancer agents stems from their ability to interfere with multiple crucial cellular processes, from enzyme function and cytoskeletal dynamics to cell division and DNA integrity.

Enzyme Inhibition Studies (e.g., MetAP-2, NMT, LSD1, Topoisomerase II)

Quinolinone-based compounds have been identified as potent inhibitors of several enzymes that are critical for cancer cell survival and proliferation.

N-myristoyltransferase (NMT) Inhibition: NMT is an enzyme that attaches a myristate group to the N-terminal glycine (B1666218) of proteins, a process vital for various cellular functions, including signal transduction and membrane localization. This enzyme has been validated as a therapeutic target in parasitic diseases and cancer. nih.gov Structure-guided optimization of quinoline-based compounds has led to the development of potent inhibitors of NMT from Plasmodium vivax and Plasmodium falciparum. nih.govnih.gov These inhibitors typically feature a quinoline (B57606) core that binds to the enzyme, with various substituents optimized to interact with specific pockets within the NMT active site. nih.gov For instance, a nitrile function on a side chain can interact with the imidazole (B134444) ring of a histidine residue (His213) in the enzyme's active site. nih.gov

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 (also known as KDM1A) is a histone demethylase that is overexpressed in many cancers, where it plays a role in blocking cell differentiation and promoting proliferation. frontiersin.orgmdpi.com As such, it has become an attractive target for anticancer drug development. frontiersin.orgnih.gov While many inhibitors are based on other scaffolds, some quinazoline (B50416) derivatives, which are structurally related to quinolinones, have shown potent LSD1 inhibitory activity. nih.gov The inhibition of LSD1 leads to an increase in the methylation levels of its substrates, such as histone H3 at lysine (B10760008) 4 (H3K4me1/2), which can reactivate tumor suppressor genes. frontiersin.orgnih.gov

DNA Methyltransferase (DNMT) Inhibition: Analogues of SGI-1027, a known DNMT inhibitor containing a quinoline structure, have been studied for their anticancer effects. These compounds can inhibit DNMT1 and DNMT3A, leading to a reduction in DNA methylation and the re-expression of silenced tumor suppressor genes. frontiersin.org

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA. Cancer cells, with their high rates of replication, are particularly dependent on these enzymes, making them a key target for chemotherapy. Benzophenanthridinone derivatives, which share a core quinolone-like structure, have been reported as inhibitors of DNA Topoisomerase I (TOP1). nih.gov These agents can trap the transient TOP1-DNA covalent complex (TOP1cc), which prevents the re-ligation of the DNA strand. nih.gov This leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. nih.gov Some compounds have also demonstrated dual inhibition of both TOP1 and Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that repairs TOP1-mediated DNA damage, which could help overcome drug resistance. nih.gov

Microtubule Inhibition and Colchicine-Binding Site Interactions

Microtubules are dynamic polymers essential for forming the mitotic spindle, which segregates chromosomes during cell division. nih.gov Disruption of microtubule dynamics is a clinically validated anticancer strategy. Numerous quinoline-based analogues have been developed as microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin. nih.govnih.gov

The colchicine-binding site is a pocket located at the interface between α- and β-tubulin heterodimers. nih.gov Agents that bind here, known as colchicine-binding site inhibitors (CBSIs), prevent the polymerization of tubulin into microtubules. nih.govresearchgate.net This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis. nih.gov

Many potent quinoline-containing analogues are designed based on the structure of combretastatin (B1194345) A-4 (CA-4), a powerful natural CBSI. nih.gov These synthetic analogues often replace the flexible stilbene (B7821643) bridge of CA-4 with more rigid heterocyclic linkers, such as quinoline, to achieve a conformationally restricted cis-orientation that is crucial for high-affinity binding to the colchicine (B1669291) site. nih.govresearchgate.net Research has shown that these compounds effectively inhibit tubulin polymerization, in some cases with potency comparable to or exceeding that of CA-4. nih.gov

Effects on Cell Proliferation and Viability in Research Cell Lines

A primary indicator of the anticancer potential of 1-Ethyl-6-methylquinolin-4(1H)-one analogues is their ability to inhibit the growth and kill various cancer cells in vitro. These compounds have demonstrated potent antiproliferative and cytotoxic activity across a wide spectrum of human cancer cell lines.

For example, certain 2-phenyl-quinolone derivatives have shown strong cytotoxicity against multiple human tumor cell lines, including those derived from solid tumors. nih.gov Similarly, other quinoline analogues have demonstrated significant growth inhibition in leukemia, osteosarcoma, lymphoma, and various solid cancer cell lines, often at sub-micromolar concentrations. frontiersin.org The activity of these compounds is typically dose-dependent, and studies often report the IC50 value, which is the concentration required to inhibit 50% of cell proliferation.

The table below summarizes the observed effects of various quinoline analogues on different cancer research cell lines.

| Compound Type | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| SGI-1027 Analogues (e.g., 2a, 4c) | U937, HL60 | Leukemia | Potent antiproliferative effects (IC50 values in submicromolar to low micromolar range). | frontiersin.org |

| SGI-1027 Analogues | HCT116, PC-3 | Colon Carcinoma, Prostate Cancer | Arrested cell proliferation at sub- to single-digit micromolar concentrations. | frontiersin.org |

| 6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one (12e) | 2774, SKOV3 | Ovarian Cancer | Inhibited cell growth and induced apoptosis in a time- and dose-dependent manner. | |

| 2-Phenyl-quinolone derivatives (e.g., Compound 25) | A-549, HCT-8, RPMI-7951, KB, P-388, L1210 | Lung, Ileocecal, Melanoma, Nasopharynx, Murine Leukemia | Potent cytotoxicity with EC50 values < 1.0 µg/ml in all tested lines. | nih.gov |

| Cyclopenta[b]quinoline-1,8-dione derivative (6h) | HeLa, Raji | Cervical Cancer, Burkitt's Lymphoma | Showed the most significant cytotoxic activity among tested derivatives (IC50 in HeLa: 55.4 µM). | |

| Curcumin-quinazoline analogues (e.g., 5f) | MGC-803, PC3, Bcap-37 | Gastric, Prostate, Breast Cancer | Significant inhibition of cancer cell growth and induction of apoptosis in MGC-803 cells. | mdpi.com |

DNA Intercalation Mechanisms

DNA intercalation is a mechanism of action for several anticancer drugs. It involves the insertion of a planar molecule between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription and can also interfere with the function of DNA-processing enzymes like topoisomerases.

While direct intercalation studies for this compound analogues are not extensively detailed, this mechanism is closely associated with certain quinoline-based Topoisomerase I (TOP1) inhibitors. nih.gov For instance, TOP1 poisons like camptothecin (B557342) derivatives function by intercalating into the DNA at the site of the enzyme-induced single-strand break. nih.gov This stabilizes the TOP1-DNA cleavage complex, preventing the enzyme from re-ligating the DNA strand, which leads to lethal double-strand breaks when the replication fork collides with this complex. nih.gov It is plausible that certain planar quinolinone structures could exert their cytotoxic effects, at least in part, through a similar DNA intercalation mechanism that contributes to the stabilization of topoisomerase-DNA complexes.

Antimicrobial Activity Mechanisms

In addition to their anticancer properties, quinolinone derivatives are well-known for their broad-spectrum antibacterial activity. The development of new antibacterial agents is crucial to combat the rise of antibiotic-resistant pathogens.

Antibacterial Action against Specific Strains

Analogues and hybrids of the quinolinone core have been synthesized and tested against a panel of pathogenic bacteria, demonstrating efficacy against both Gram-positive and Gram-negative strains. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Research has identified several quinoline derivatives with potent antibacterial activity. For instance, hybrids of 1,3-thiazinan-4-one and quinolone have shown broad-spectrum activity, with some compounds being particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have focused on developing quinoline-piperazine hybrids that show noteworthy activity against strains like S. aureus and P. aeruginosa.

The table below presents findings on the antibacterial action of specific quinoline analogues.

| Compound Type | Bacterial Strain | Observed Effect (MIC) | Reference |

|---|---|---|---|

| 1,3-Thiazinan-4-one/quinolone hybrid (7e) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity with MIC = 48 µg/mL (more potent than ciprofloxacin (B1669076) at 96 µg/mL). | nih.gov |

| 1,3-Thiazinan-4-one/quinolone hybrids (7a, 7e, 7g) | Clostridium tetani | Excellent antibacterial activity. | nih.gov |

| Quinolone derivative (Compound 4) | Staphylococcus aureus (ATCC 25923) | Most potent among tested compounds with MIC = 6.25 µg/mL. | |

| Quinolone derivatives (Compounds 2-4) | Pseudomonas aeruginosa, Escherichia coli, Streptococcus faecalis | Good to moderate activity (MIC values from 6.25 to 50 µg/mL). | |

| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile (5k) | Staphylococcus aureus (ATCC 25923) | Potent and selective activity (MIC = 10 µM), affects cell membrane integrity. | |

| 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid | Various (Broad Spectrum) | Active in experimental infections. |

Antifungal Action against Specific Fungal Strains

Analogues of this compound have demonstrated notable antifungal properties, with research identifying their efficacy against a range of pathogenic fungi. The quinoline scaffold is recognized as a privileged structure in the development of antifungal agents. mdpi.com

In one study, novel fluorinated quinoline analogues were synthesized and evaluated for their antifungal activity. Several of these compounds exhibited significant inhibition against various plant-pathogenic fungi at a concentration of 50 μg/mL. For instance, compounds 2b , 2e , 2f , 2k , and 2n showed over 80% activity against Sclerotinia sclerotiorum, a fungus causing white mold. nih.gov Compound 2g was particularly effective against Rhizoctonia solani, with an 80.8% inhibition rate. nih.gov Other analogues displayed moderate activity (40-60%) against Alternaria solani and Pyricularia oryzae. nih.gov

Further research into other quinoline derivatives highlighted their selective action. One investigation found that certain derivatives were active against Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 25–50 μg/mL, while another derivative was specifically effective against dermatophytic filamentous fungi, with MICs between 12.5–25 μg/mL. nih.gov A separate study on quinazolinone derivatives, a related heterocyclic structure, also confirmed activity against Candida albicans. The mechanism of some quinone compounds, such as hypocrellins, has been shown to involve the inhibition of the morphological transition from yeast to hyphal form in C. albicans, a critical step for its pathogenicity, and the attenuation of its virulence.

Table 1: Antifungal Activity of Selected Quinoline Analogues

| Compound/Derivative | Fungal Strain | Activity/Measurement | Source |

|---|---|---|---|

| Fluorinated Quinoline Analogue (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | nih.gov |

| Fluorinated Quinoline Analogue (2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | nih.gov |

| Quinoline Derivative (Compound 2 & 3) | Candida spp. (yeast) | MIC: 25–50 µg/mL | nih.gov |

| Quinoline Derivative (Compound 5) | Dermatophytes (filamentous fungi) | MIC: 12.5–25 µg/mL | nih.gov |

| Hypocrellins A, B, C | Candida albicans | Inhibition of mycelium formation; Attenuation of virulence |

Antitubercular Activity against Mycobacterium tuberculosis

The quinoline framework is a key component in the development of new antitubercular agents. Research has identified several classes of quinoline analogues with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

One line of investigation focused on substituted 4-methylquinolines, identifying them as a new class of potential anti-tuberculosis agents. Another study explored 4-anilinoquinolines and identified key structural features necessary for Mtb inhibition, such as a benzyloxy aniline (B41778) group and a 6,7-dimethoxy quinoline ring.

Mechanistic studies have begun to elucidate how these compounds function. For example, a series of 2-arylquinoline 4-carboxylic acid (QCA) analogues were designed to target and inhibit Mtb DNA gyrase, a crucial enzyme for bacterial DNA replication. Some of these QCA derivatives showed inhibitory activity against both replicating and non-replicating Mtb.

Table 2: Antitubercular Activity of Selected Quinoline Analogues

| Compound Class | Target/Mechanism | Activity/Measurement | Source |

|---|---|---|---|

| Substituted 4-methylquinolines | Whole-cell inhibition | MIC = 6.25 µg/mL (H37Rv strain) for the most effective compound | |

| 4-Anilinoquinolines | Whole-cell inhibition | MIC90 = 0.63-1.25 µM for the lead compound | |

| 2-Arylquinoline 4-carboxylic acids (QCAs) | Mtb DNA gyrase inhibition | Active against replicating and non-replicating Mtb |

Antiviral Mechanisms (e.g., HIV-1 Integrase Inhibition, HDAC Inhibition, P-TEFb Activation)

Quinoline analogues have emerged as versatile antiviral agents, operating through several distinct mechanisms to inhibit viral replication.

HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a recognized strategy in cancer therapy. This mechanism is also being explored for antiviral applications. Quinolone-based structures have been successfully developed as HDAC inhibitors. These molecules typically feature a quinolone "cap" structure linked to a zinc-binding group, such as hydroxamic acid, which is crucial for interacting with the zinc ion in the enzyme's active site. Some designs have resulted in dual-action inhibitors, such as conjugates that simultaneously inhibit both HDAC enzymes and tubulin polymerization, another key cellular process.

HIV-1 Integrase Inhibition: The HIV-1 integrase (IN) enzyme is essential for the virus to insert its genetic material into the host cell's DNA, making it a prime target for antiretroviral therapy. Research has led to the development of quinoline derivatives that effectively inhibit this enzyme. For instance, N-hydroxyisoquinoline and quinoline-4-one derivatives have been synthesized and shown to block HIV-1 integrase activity at submicromolar concentrations. These inhibitors function by targeting the strand transfer step of the integration process.

Other Antiviral Mechanisms: Beyond HDAC and integrase inhibition, quinoline analogues have demonstrated efficacy against other viruses through different mechanisms. A series of novel quinoline analogues were identified as potent inhibitors of Enterovirus D68 (EV-D68). Mechanistic studies revealed that these compounds act as capsid binders, interacting with the viral protein VP1. This interaction stabilizes the viral capsid, preventing the release of the viral genome into the host cell.

While research has highlighted the role of the Positive Transcription Elongation Factor b (P-TEFb) in the replication of viruses like HIV-1, a direct mechanistic link showing that quinoline analogues exert their antiviral effect through the activation of P-TEFb is not yet firmly established in the scientific literature for this specific class of compounds.

Antimalarial Activity Mechanisms and Resistance Studies

The 4-aminoquinoline (B48711) scaffold is historically significant in antimalarial drug discovery, with chloroquine (B1663885) being a prime example. Despite widespread resistance, this chemical class continues to be a foundation for developing new agents effective against resistant Plasmodium falciparum and Plasmodium vivax strains.

The primary mechanism of action for many 4-aminoquinoline analogues is the inhibition of hemozoin formation. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinolone-based drugs are thought to enter the parasite's food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme is toxic to the parasite, leading to its death.

In vitro studies have confirmed that novel monoquinoline (MAQ) and bisquinoline (BAQ) analogues significantly inhibit hemozoin formation in a dose-dependent manner. Further research on other analogues, such as 2-arylvinylquinolines, has identified fast-acting compounds that target the trophozoite phase of the parasite's asexual blood stage. nih.gov The development of derivatives with bulky, lipophilic side chains has been shown to be an effective strategy to overcome some parasite resistance mechanisms.

Anti-inflammatory and Analgesic Mechanisms

Analogues of quinoline have been investigated for their potential as anti-inflammatory and analgesic agents, targeting key mediators in the inflammatory cascade.

The mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes and signaling pathways. Research has shown that certain quinoline derivatives can target and inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing pain- and inflammation-inducing prostaglandins (B1171923) at sites of tissue injury. For example, a study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated a significant decrease in serum COX-2 levels in a mouse model of inflammation.

In addition to COX inhibition, these compounds can suppress the expression and activity of other critical inflammatory mediators. The same 7-chloro-4-(piperazin-1-yl)quinoline derivative was found to inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS) in macrophage cells. Other pharmacological targets for quinoline-based anti-inflammatory agents include Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE). The analgesic effects are often a direct consequence of this anti-inflammatory action, as reducing the levels of inflammatory mediators like prostaglandins and nitric oxide lessens the sensitization of nerve endings that leads to pain.

Herbicidal Mechanisms (e.g., Photosynthesis Inhibition in Chloroplasts)

The quinoline scaffold is not only relevant in medicine but also in agriculture, where some analogues have shown herbicidal activity. nih.gov A primary mechanism for this action is the inhibition of photosynthesis in susceptible plants.

Recent research has specifically implicated quinolone antibiotics in disrupting photosynthesis in rice by targeting Photosystem II (PS II), a critical protein complex in the chloroplasts responsible for the light-dependent reactions. The study identified the D2 protein (psbD) within the PS II reaction center as the primary molecular target. The binding of the quinolone compound to this protein interrupts the normal photosynthetic electron transport chain, which halts the production of energy (ATP) and reducing power (NADPH) necessary for the plant's survival.

This inhibition of electron flow leads to a cascade of secondary effects. The blockage causes an over-excitation of the photosystem, which can result in the production of reactive oxygen species (ROS) that damage cellular components, leading to chlorosis (yellowing) and necrosis (tissue death), typically starting at the leaf margins. Structure-activity relationship studies indicate that the 4-quinolone core, particularly the carbonyl and carboxyl groups, is crucial for the binding affinity to the target protein, with newer generations of quinolones showing progressively stronger inhibition.

Broader Research Applications and Future Directions for 1 Ethyl 6 Methylquinolin 4 1h One Research

Role as Lead Compounds in Academic Drug Discovery Programs

Quinolone derivatives, including structures analogous to 1-Ethyl-6-methylquinolin-4(1H)-one, serve as crucial lead compounds in academic drug discovery. A lead compound is a chemical starting point for the development of new drugs. The quinolone framework is particularly valuable due to its proven success and flexible chemistry, which can be adapted to create new derivatives with diverse biological activities. nih.gov

Scientists have successfully modified the basic quinolone structure to move beyond traditional antibacterial roles, exploring activities against cancer, HIV, and the Hepatitis C virus (HCV). nih.gov These "nonclassical" biological activities highlight the potential of the quinolone family to yield drugs with novel mechanisms of action. nih.govnih.gov

A significant example is the discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This represents a shift from the classical quinolone targets (DNA gyrase and topoisomerase IV) and opens a new avenue for developing anti-tuberculosis therapies. The quinoline (B57606) nucleus is also a recognized structural motif in the search for novel antidiabetic agents, with derivatives being investigated as inhibitors of key metabolic enzymes. acs.org

The established record of quinolones in clinical use provides a strong foundation for further research, making them an endless source of inspiration for the development of new and effective therapeutic agents in academic settings. nih.gov

Applications in Materials Science (e.g., Dyes, Polymers)

Beyond medicine, the unique optical and electronic properties of the quinolone scaffold are being harnessed in materials science. Quinolone derivatives have shown significant promise as functional dyes and components in advanced polymers.

Their inherent fluorescence makes them ideal candidates for a variety of applications. nih.gov Researchers have synthesized new fluorescent quinoline and quinolone compounds whose light emission properties can be fine-tuned through simple structural modifications. nih.gov These compounds have been developed for use as:

Fluorescent Labels: Reactive quinolone derivatives can be covalently attached to biomolecules like nucleic acids and proteins, serving as sensitive tracers for various analytical platforms. nih.gov

Sensitizers: They can act as sensitizers for lanthanide emission, a critical component in designing highly sensitive luminescent probes. nih.gov

Functional Dyes: Novel heterocyclic acid dyes based on the 4-hydroxyl-1-methyl-2(1H)-quinolone core have been synthesized, exhibiting red fluorescence. These dyes are suitable for application on materials like polyamide and wool. researchgate.net

Optoelectronics: Due to extensive electron cloud delocalization, quinoline derivatives display unique optical properties that make them suitable for optoelectronic applications, such as in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Photoinitiators: Dyes based on quinoline and the related quinoxaline (B1680401) skeletons have been designed as visible-light photoinitiators, which can trigger polymerization reactions using light sources like dental lamps. mdpi.com

The ability to modify the quinolone structure allows for the rational design of materials with specific absorption and emission characteristics, making them a versatile tool for chemists and materials scientists. nih.govmdpi.com

Table 1: Applications of Quinolone Derivatives in Materials Science

| Application Area | Specific Use | Key Property |

| Fluorescent Probes | Labeling of biomolecules (DNA, proteins) | Tunable light emission |

| Luminescent Materials | Sensitizers for lanthanide emission | Energy transfer capabilities |

| Textile Dyes | Fluorescent acid dyes for wool and polyamide | Strong absorption and emission |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence |

| Polymer Chemistry | Visible light photoinitiators | Light-induced reactivity |

Strategies for Next-Generation Quinolone Analogue Libraries

The creation of large, diverse libraries of quinolone analogues is a key strategy for discovering next-generation compounds with improved properties. The goal is to synthesize a wide variety of related molecules that can then be screened for desired activities. Several synthetic strategies are employed to efficiently generate these libraries.

Other key strategies include:

Hybrid Compound Synthesis: Combining the quinolone scaffold with other pharmacologically active moieties, such as triazoles or thiazolidinones, to create hybrid molecules with potentially novel or dual-action properties. nih.govmdpi.com

Catalytic Methods: The use of transition metal catalysts allows for the remarkable activation of C-H bonds, facilitating the synthesis of a wide variety of heterocyclic compounds, including quinolones. nih.gov

Structural Diversification: Systematically varying the substituents at different positions on the quinolone ring (e.g., at positions C6, C7, and C8) to explore the structure-activity relationship and optimize properties like antibacterial potency or target selectivity. mdpi.comnih.govresearchgate.net

These synthetic approaches enable the rapid generation of thousands of quinolone derivatives, which can be subjected to high-throughput screening to identify promising new lead compounds for both therapeutic and material applications. researchgate.net

Integration of Advanced Computational Modeling for Predictive Research

Advanced computational modeling has become an indispensable tool in quinolone research, allowing scientists to predict the properties of novel compounds before they are synthesized. This predictive approach saves significant time and resources by prioritizing the most promising candidates for laboratory work.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov By analyzing a set of known quinolone derivatives, these models can predict the activity of new, unsynthesized analogues. acs.orgnih.gov For example, QSAR has been used to predict the lipophilicity (a key factor in drug absorption) and antimicrobial activity of quinolones. acs.orgresearchgate.net

Molecular Docking: This technique simulates the interaction between a ligand (the quinolone derivative) and a biological target (such as an enzyme or protein receptor). mdpi.com It helps predict the binding affinity and orientation of the compound in the active site of the protein, providing insights into its potential mechanism of action. mdpi.commdpi.com Docking studies have been crucial in identifying new quinolone inhibitors for targets like Bacillus cereus proteins. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. This method can predict properties like molecular structure, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO-LUMO), which are important for understanding optical properties and reactivity. nih.govmdpi.commdpi.com

These computational tools, often used in combination, provide a powerful platform for the rational design of new quinolone derivatives with tailored properties, accelerating the discovery process. nih.gov

Table 2: Computational Modeling Techniques in Quinolone Research

| Modeling Technique | Primary Application | Predicted Properties |

| QSAR | Predicting biological activity and physicochemical properties | Antimicrobial activity, Lipophilicity, Refractive index |

| Molecular Docking | Simulating ligand-protein interactions | Binding affinity, Binding mode, Target identification |

| DFT | Analyzing electronic structure and reactivity | Molecular geometry, HOMO-LUMO energy gap, Spectroscopic properties |

Exploration of Undiscovered Biological Targets and Pathways for Quinolone Derivatives

A major frontier in quinolone research is the identification of novel biological targets beyond the well-established DNA gyrase and topoisomerase IV enzymes. The chemical versatility of the quinolone scaffold allows it to be adapted to interact with a wide range of proteins, opening up new therapeutic possibilities. nih.govnih.gov

Recent research has identified several "nonclassical" targets for quinolone derivatives:

Bacterial DNA Gyrase Subunit B (GyrB): While most quinolones target the GyrA subunit, new derivatives have been specifically designed to inhibit GyrB. This is a promising strategy to combat resistance, as GyrB remains an underexploited target for approved antibiotics. mdpi.com

Cytochrome bd Oxidase: In Mycobacterium tuberculosis, this enzyme is part of a secondary respiratory pathway. Quinolone derivatives that inhibit this target could be effective against drug-resistant tuberculosis, especially when the primary respiratory pathway is compromised. nih.gov

Eukaryotic Enzymes: The structural similarity between bacterial topoisomerases and their human counterparts has led to the discovery that some quinolones can inhibit human topoisomerases. This has been exploited to develop quinolone-based anticancer agents. nih.gov

Viral Enzymes: Quinolone derivatives have shown inhibitory activity against viral enzymes such as HIV-1 integrase and HCV NS3 helicase, demonstrating their potential as antiviral agents. nih.govnih.gov

Metabolic Enzymes: Quinolone-based hydrazones have been identified as potent inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications, highlighting their potential as antidiabetic agents. acs.org

The ability of the quinolone framework to serve as a template for inhibitors of such a diverse range of enzymes ensures that it will remain a central focus of medicinal chemistry research for years to come, with the potential to deliver new treatments for a wide array of diseases. nih.gov

Q & A

Q. What are the common synthetic routes for 1-Ethyl-6-methylquinolin-4(1H)-one, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via intramolecular cyclization or microwave-assisted methods. For example, ethyl-quinolon-4-one-3-carboxylates can be synthesized under microwave irradiation to improve reaction efficiency and yield . Optimization involves adjusting solvent systems (e.g., ethanol or DMF), reaction time (15 minutes to 6 hours), and temperature (reflux conditions). Catalytic additives like acetic acid may enhance cyclization .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave-assisted | Ethanol, 150°C, 15 min | 75-85% | |

| Conventional reflux | Ethanol, 80°C, 6 h | 60-70% |

Q. How is structural characterization performed for quinolin-4(1H)-one derivatives?

Methodological Answer: Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1660 cm⁻¹) and hydroxyl (OH, ~3447 cm⁻¹) groups .

- NMR spectroscopy : H NMR distinguishes substituents (e.g., ethyl/methyl groups at δ 1.2–3.6 ppm) and aromatic protons (δ 6.9–8.2 ppm) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for a related derivative) .

- X-ray crystallography : Resolves ambiguities in tautomeric forms using programs like SHELXL .

Q. What are standard protocols for evaluating antimicrobial activity of quinolinone derivatives?

Methodological Answer: Use the twofold serial dilution technique against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. Minimum inhibitory concentration (MIC) values are determined by comparing growth inhibition to controls like streptomycin. Compound 6a (a fluoro-substituted analog) showed MIC values of 16–32 μg/mL, indicating structure-activity dependencies on electron-withdrawing groups .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., tautomerism in quinolinone rings) be resolved?

Methodological Answer: Tautomeric equilibria (e.g., keto-enol forms) complicate NMR interpretation. Strategies include:

Q. What methodologies address low yields in alkylation or acylation reactions of quinolinone cores?

Methodological Answer: Low yields often arise from steric hindrance or side reactions. Solutions include:

Q. How can structure-activity relationships (SAR) guide the design of bioactive quinolinone derivatives?

Methodological Answer: SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial activity by increasing membrane permeability .

- Side-chain modifications : Alkylamino chains (e.g., -N(CH₃)₂) improve pharmacokinetic properties. For example, compound 48a (with a dimethylaminopropyl group) showed 92% yield and high purity (HPLC >95%) .

- Hybrid scaffolds : Combining quinolinone with diazepine or pyrrolidine moieties broadens bioactivity .

Q. What strategies mitigate challenges in crystallizing hygroscopic quinolinone intermediates?

Methodological Answer: Hygroscopicity is addressed via:

- Co-crystallization : Add non-polar co-solvents (e.g., hexane) to reduce water absorption.

- Lyophilization : Freeze-drying under vacuum stabilizes sensitive intermediates.

- Salt formation : Convert intermediates into stable hydrochloride salts .

Safety and Handling

Q. What safety protocols are recommended for handling quinolinone derivatives?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to acute toxicity (Category 4 for oral/dermal exposure) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First aid : Immediate rinsing with water for dermal contact; consult a physician for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.